molecular formula C20H23FN2O B2463068 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide CAS No. 953244-96-7

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Cat. No.: B2463068
CAS No.: 953244-96-7
M. Wt: 326.415
InChI Key: OKNMISMTUJQHJP-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and an acetamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide typically involves the reaction of 4-fluoroaniline with 4-(pyrrolidin-1-yl)phenethylamine under specific conditions. The reaction is often carried out in the presence of acetic anhydride, which facilitates the formation of the acetamide linkage. The reaction conditions usually include:

  • Temperature: 60-80°C
  • Solvent: Anhydrous ethanol or methanol
  • Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include:

    Receptor Binding: Interaction with G-protein coupled receptors or ion channels

    Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
  • 2-(4-bromophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide
  • 2-(4-methylphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide

Uniqueness

2-(4-fluorophenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with specific biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O/c21-18-7-3-17(4-8-18)15-20(24)22-12-11-16-5-9-19(10-6-16)23-13-1-2-14-23/h3-10H,1-2,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNMISMTUJQHJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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